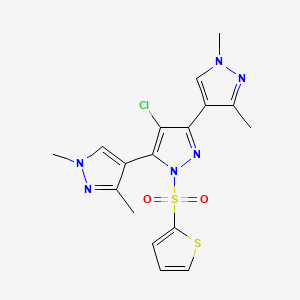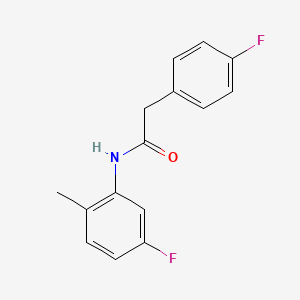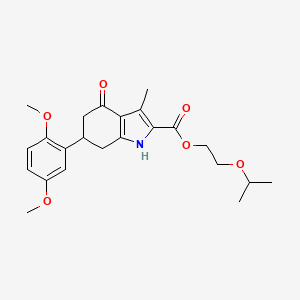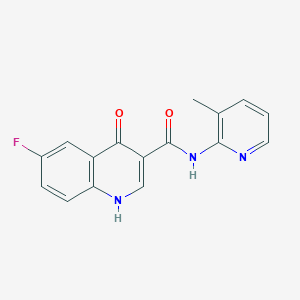![molecular formula C21H28N2O4S2 B4617668 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4617668.png)
1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonated piperazine derivatives, including structures similar to 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine, often involves nucleophilic substitution reactions and coupling of sulfonyl chloride with piperazine under controlled conditions. For instance, novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized through connection reactions of 1,3,4-thiadiazol with N-substituted piperazine, showcasing the versatility of piperazine as a core structure for synthesizing a wide range of derivatives with potential antibacterial activities (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been elucidated using techniques such as X-ray crystallography. Studies reveal that these compounds often crystallize in specific crystal systems with detailed geometrical parameters. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide was determined, providing insights into the molecular arrangement and interactions within the crystal lattice, highlighting the importance of such analyses in understanding the compound's molecular geometry (Berredjem et al., 2010).
Chemical Reactions and Properties
Sulfonated piperazine derivatives engage in various chemical reactions, including those that lead to the formation of novel bioactive heterocycles. The reactivity of these compounds is influenced by the presence of the sulfonamide group, which can participate in nucleophilic substitution reactions. Such chemical behavior is essential for the synthesis of compounds with enhanced biological activities, as demonstrated in studies focusing on the development of new adenosine receptor antagonists and antibacterial agents (Borrmann et al., 2009).
Physical Properties Analysis
The physical properties of 1-[(4-butylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine and related compounds, such as solubility, melting point, and crystal structure, play a crucial role in their application potential. These properties are determined through experimental studies, including solubility tests in various solvents and melting point determination, providing valuable data for the compound's formulation and application in different fields.
Chemical Properties Analysis
The chemical properties of sulfonated piperazine derivatives, including their reactivity, stability, and interaction with biological targets, are central to their application in medicinal chemistry and other areas. For example, the synthesis and structure-activity relationships of compounds based on the sulfonated piperazine structure have been explored to develop selective muscarinic receptor ligands, illustrating the compound's significance in drug discovery and development (McCombie et al., 2002).
Aplicaciones Científicas De Investigación
Antiproliferative Agents in Cancer Research
A study by Fu et al. (2017) on sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, synthesized through molecular hybridization and click chemistry, revealed that these compounds exhibit moderate to good antiproliferative activity against cancer cell lines. A specific derivative demonstrated significant activity against a prostate cancer cell line, indicating the potential of sulfonamide piperazine derivatives in developing antitumor agents (Fu et al., 2017).
Adenosine A2B Receptor Antagonists
Borrmann et al. (2009) designed, synthesized, and characterized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity for A2B receptors, with potential implications in treating diseases mediated by this receptor, such as inflammation and cancer (Borrmann et al., 2009).
Anti-malarial Agents
Research by Cunico et al. (2009) on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives identified compounds with anti-malarial activity. The study emphasizes the importance of specific substituents for activity, showcasing the role of piperazine derivatives in developing new anti-malarial drugs (Cunico et al., 2009).
Antibacterial Activities
Qi (2014) investigated the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives against various pathogens. Some derivatives exhibited better antibacterial activities, highlighting the therapeutic potential of sulfonamide piperazine derivatives in addressing bacterial infections (Qi, 2014).
Antidepressant Development
A study by Hvenegaard et al. (2012) on the oxidative metabolism of Lu AA21004, a novel antidepressant, identified various metabolites and the enzymes involved in its metabolism. This research provides insights into the pharmacokinetics of piperazine-based antidepressants, aiding in the development of safer and more effective treatments (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
1-(4-butylphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-3-4-5-19-8-12-21(13-9-19)29(26,27)23-16-14-22(15-17-23)28(24,25)20-10-6-18(2)7-11-20/h6-13H,3-5,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYHZIQFYQPENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)



![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4617633.png)
![methyl 1-ethyl-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4617638.png)
![2-[(2,4-dichlorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B4617644.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617657.png)
![2,2-dichloro-N'-[4-chloro-1-(4-chlorophenyl)butylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4617658.png)
![N-cycloheptyl-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4617664.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4617676.png)